

# Commercial suppliers and purity of $\gamma$ -Butyrolactone-d6

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## Compound of Interest

Compound Name:  $\gamma$ -Butyrolactone-d6

Cat. No.: B1163200

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An In-depth Technical Guide to  **$\gamma$ -Butyrolactone-d6**: Commercial Availability, Purity, and Applications

## Introduction

**$\gamma$ -Butyrolactone-d6** (GBL-d6) is the deuterated analog of  $\gamma$ -Butyrolactone (GBL), a solvent and reagent that is also a prodrug for the psychoactive substance  $\gamma$ -hydroxybutyrate (GHB).[1] [2] Due to the structural similarity to its non-deuterated counterpart, GBL-d6 serves as an indispensable tool in analytical, forensic, and toxicological research.[3] Its primary application is as an internal standard for the precise quantification of GBL and GHB in various matrices, particularly biological samples.[4] The use of a deuterated internal standard like GBL-d6 is fundamental for reliable quantitative analysis, as it mimics the chemical and physical properties of the analyte during extraction and analysis but is distinguishable by its mass, allowing for correction of procedural variations.[3]

This guide provides a comprehensive overview of the commercial suppliers of GBL-d6, details on its purity, and outlines key experimental protocols where it is employed.

## Commercial Suppliers and Product Specifications

Several chemical suppliers offer GBL-d6 for research and forensic applications. The products are typically available as solutions or neat liquids, with specifications varying by supplier.

Supplier	CAS Number	Molecular Formula	Purity/Assay Specifications
Sigma-Aldrich	77568-65-1	C <sub>4</sub> D <sub>6</sub> O <sub>2</sub>	Isotopic Purity: 98 atom % D; Assay: 99% (CP)
Cayman Chemical	77568-65-1	C <sub>4</sub> D <sub>6</sub> O <sub>2</sub>	≥99% deuterated forms (d <sub>1</sub> -d <sub>6</sub> )[1]
Vulcanchem	77568-65-1	C <sub>4</sub> D <sub>6</sub> O <sub>2</sub>	Chemical Purity: ≥98%; Deuterium Incorporation: ≥99% [4]
Benchchem	77568-65-1	C <sub>4</sub> D <sub>6</sub> O <sub>2</sub>	Information not specified in search results.[3]
Cerilliant Corp.	Information not specified	Information not specified	Deuterated GHB (GHB-d <sub>6</sub> ) is available. [5]

## Physicochemical Properties

The physical properties of GBL-d<sub>6</sub> are nearly identical to those of GBL, which is critical for its role as an internal standard.

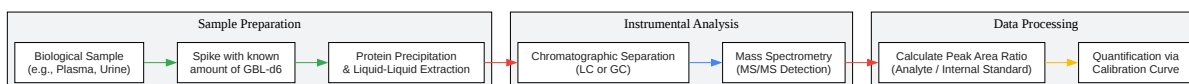
Property	Value
Molecular Weight	92.13 g/mol
Form	Liquid
Boiling Point	204-205 °C
Melting Point	-45 °C
Density	1.197 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.436
Solubility	Acetonitrile: 50 mg/ml[1]

## Experimental Protocols and Applications

GBL-d6 is a cornerstone for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS), a highly accurate technique.[3] It is added in a known quantity to a sample at the beginning of the preparation process. Because GBL-d6 has virtually identical chemical and physical properties to GBL, it experiences similar losses during sample preparation and co-elutes during chromatography.[3] By measuring the peak area ratio of the native analyte to the deuterated standard via mass spectrometry, precise quantification is achieved, as this ratio corrects for variations in extraction recovery and matrix effects.[3]

## General Workflow for Quantification of GBL/GHB in Biological Samples

The following diagram illustrates a typical workflow for the quantification of GBL and its metabolite GHB in biological matrices like blood or urine using GBL-d6 as an internal standard.



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Caption: General workflow for GBL/GHB quantification using GBL-d6.

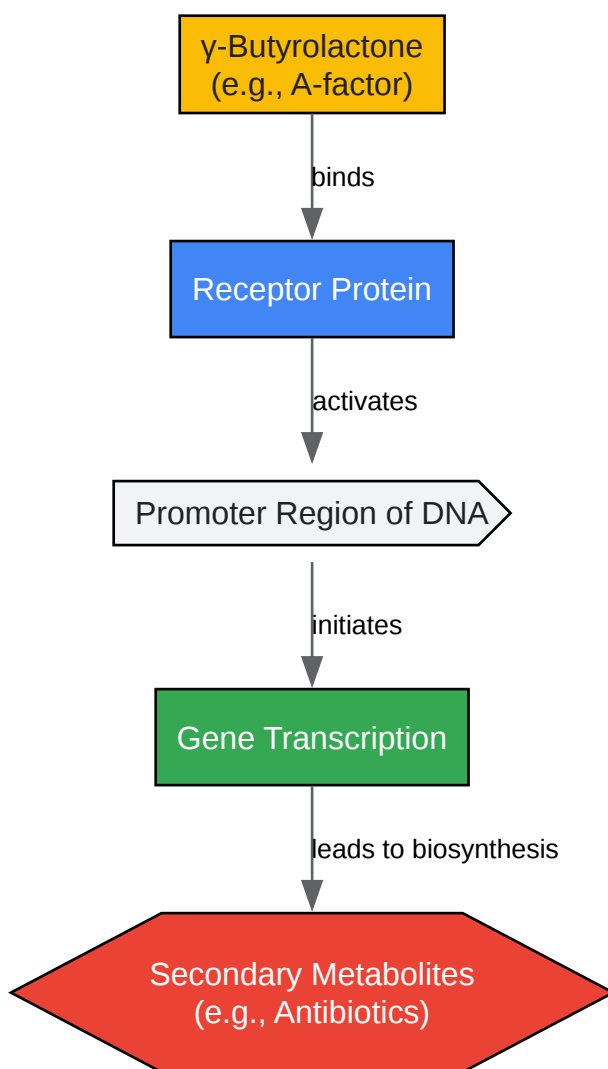
## Detailed Method: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a representative example for the toxicokinetic analysis of GHB after GBL administration, adapted from methodologies described in the literature.<sup>[5]</sup>

- **Sample Collection:** Obtain plasma samples from the subject.
- **Aliquoting:** To 50  $\mu$ L of blank plasma, add 5  $\mu$ L of the subject's plasma sample. For samples with expected lower concentrations, 50  $\mu$ L of the subject's plasma can be used directly.<sup>[5]</sup>
- **Internal Standard Spiking:** Add 5  $\mu$ L of a known concentration of GBL-d6 (or GHB-d6 if GHB is the primary analyte) to all samples and calibration standards.<sup>[5]</sup>
- **Protein Precipitation:** Add 800  $\mu$ L of acetonitrile to precipitate plasma proteins.<sup>[5]</sup>
- **Centrifugation:** Centrifuge the samples for 20 minutes at 10,000 rpm at 4°C.<sup>[5]</sup>
- **Supernatant Transfer:** Carefully transfer the resulting supernatant to a clean vial for analysis.<sup>[5]</sup>
- **Analysis:** Analyze the prepared sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.<sup>[3]</sup>

## Role of $\gamma$ -Butyrolactones in Biological Signaling

While GBL-d6 is a synthetic tool for analytical chemistry, the broader class of  $\gamma$ -butyrolactones (GBLs) functions as natural signaling molecules, or "bacterial hormones," in a variety of actinomycetes bacteria.<sup>[6]</sup> These molecules play a crucial role in regulating secondary metabolism, including the production of antibiotics. A well-studied example is the A-factor in *Streptomyces griseus*, a GBL that is essential for streptomycin production.<sup>[6]</sup> The general mechanism involves the GBL binding to a specific receptor protein, which then initiates the transcription of genes required for producing secondary metabolites.



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